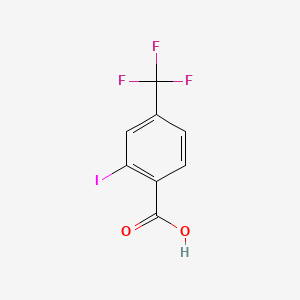

2-Iodo-4-(trifluoromethyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IO2/c9-8(10,11)4-1-2-5(7(13)14)6(12)3-4/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLYLTXCKMZNOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585639 | |

| Record name | 2-Iodo-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54507-44-7 | |

| Record name | 2-Iodo-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54507-44-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Iodo-4-(trifluoromethyl)benzoic Acid

Introduction: A Key Building Block in Modern Chemistry

2-Iodo-4-(trifluoromethyl)benzoic acid (CAS No. 54507-44-7) is a highly versatile synthetic intermediate whose value is underscored by the unique chemical reactivity imparted by its trifluoromethyl, iodo, and carboxylic acid functional groups.[1][2] This molecular architecture makes it a sought-after precursor in the development of novel pharmaceuticals, advanced materials, and agrochemicals. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the ortho-iodo-benzoic acid moiety is a classical precursor for a wide range of cross-coupling reactions and the formation of hypervalent iodine reagents.[3][4]

This guide provides an in-depth exploration of the primary synthetic pathways to this compound. It moves beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into the causality behind experimental choices. We will examine three principal strategies: the venerable Sandmeyer reaction, modern C-H activation, and the powerful directed ortho-metalation. Each method will be presented with a detailed protocol, a discussion of its mechanistic underpinnings, and a critical analysis of its advantages and limitations.

Synthetic Strategy 1: The Sandmeyer Reaction Pathway

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[5][6] This two-step sequence is particularly effective for introducing iodine, as the displacement of the diazonium group with iodide is often rapid and does not typically require the copper catalyst essential for other Sandmeyer reactions.[7]

Principle and Rationale

The synthesis begins with the commercially available 2-amino-4-(trifluoromethyl)benzoic acid.[8][9][10] The core of the strategy involves two distinct transformations:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C) to form a reactive diazonium salt.[11][12] Strict temperature control is critical to prevent premature decomposition of the diazonium intermediate.

-

Iodide Displacement: The diazonium salt is then treated with a source of iodide ions, typically an aqueous solution of potassium iodide (KI). The diazonium group, an excellent leaving group (dinitrogen gas), is readily displaced by the iodide nucleophile.

Experimental Workflow: Sandmeyer Synthesis

Caption: Workflow for the Sandmeyer synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

2-Amino-4-(trifluoromethyl)benzoic acid (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl, ~3 eq)

-

Sodium Nitrite (NaNO₂, 1.1 eq)

-

Potassium Iodide (KI, 1.5 eq)

-

Deionized Water

-

Ethyl Acetate

-

Saturated Sodium Thiosulfate solution

-

Brine

Procedure:

-

Diazotization:

-

Suspend 2-amino-4-(trifluoromethyl)benzoic acid in deionized water in a three-necked flask equipped with a mechanical stirrer and a thermometer.

-

Cool the suspension to 0 °C in an ice-salt bath.

-

Slowly add concentrated hydrochloric acid, maintaining the temperature between 0 and 5 °C.

-

Prepare a solution of sodium nitrite in deionized water and cool it to 0 °C.

-

Add the cold sodium nitrite solution dropwise to the amine suspension over 30 minutes, ensuring the temperature never exceeds 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper.

-

Stir the resulting mixture for an additional 30 minutes at 0–5 °C.

-

-

Iodide Displacement and Work-up:

-

In a separate flask, dissolve potassium iodide in deionized water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

-

Extract the mixture with ethyl acetate (3x).

-

Wash the combined organic layers sequentially with saturated sodium thiosulfate solution (to remove excess iodine) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford this compound as a solid.

-

Synthetic Strategy 2: Directed ortho-Iodination via C-H Activation

Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for aromatic functionalization. For the synthesis of this compound, the carboxylic acid moiety can serve as an effective directing group to selectively install an iodine atom at the adjacent ortho position.[13][14] Iridium-catalyzed protocols are particularly noteworthy for their high regioselectivity and mild reaction conditions.[15][16][17]

Principle and Rationale

This approach begins with 4-(trifluoromethyl)benzoic acid. The iridium catalyst coordinates to the carboxylate group, which then directs the metal to activate a proximal C-H bond at the ortho position. This forms a metallacyclic intermediate which then reacts with an electrophilic iodine source (like N-iodosuccinimide, NIS) to regenerate the catalyst and form the iodinated product. Mechanistic studies suggest an Ir(III)/Ir(V) catalytic cycle is operative.[13][17] This method elegantly bypasses the need for pre-functionalized substrates like anilines, thereby shortening the synthetic sequence.

Catalytic Cycle: Iridium-Catalyzed ortho-Iodination

Caption: Simplified Ir(III)/Ir(V) catalytic cycle for C-H iodination.

Detailed Experimental Protocol

Materials:

-

4-(Trifluoromethyl)benzoic acid (1.0 eq)

-

[Cp*IrCl₂]₂ (Iridium catalyst, e.g., 2.5 mol%)

-

N-Iodosuccinimide (NIS, 1.2 eq)

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) as solvent

Procedure:

-

Reaction Setup:

-

To an oven-dried vial, add 4-(trifluoromethyl)benzoic acid, [Cp*IrCl₂]₂, and N-iodosuccinimide.

-

Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen).

-

Add the solvent, HFIP, via syringe.

-

The reaction tolerates air and moisture, but inert conditions are good practice for reproducibility.[13][17]

-

-

Reaction Execution:

-

Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours.[13]

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium thiosulfate solution to quench any remaining NIS.

-

Wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.

-

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends heavily on factors such as scale, available starting materials, and equipment. The following table provides a comparative overview of the discussed methodologies.

| Feature | Sandmeyer Reaction | C-H Activation |

| Starting Material | 2-Amino-4-(trifluoromethyl)benzoic acid | 4-(Trifluoromethyl)benzoic acid |

| Number of Steps | 2 (from amine) | 1 |

| Key Reagents | NaNO₂, KI, Mineral Acid | Iridium Catalyst, NIS |

| Reaction Conditions | Cryogenic (0-5 °C), then RT | Mild (RT to 60 °C) |

| Atom Economy | Lower (loss of N₂, salts) | Higher |

| Scalability | Well-established for large scale | Catalyst cost may be a factor |

| Safety Concerns | Diazonium salts can be explosive if isolated | HFIP is a volatile, corrosive solvent |

| Selectivity | Excellent, defined by amine position | Excellent ortho-selectivity |

Purification and Characterization

Regardless of the synthetic route, the final product requires rigorous purification and characterization to ensure it meets the standards for subsequent applications (≥97% purity is common).[1]

-

Purification:

-

Recrystallization: An effective method for removing minor impurities, often yielding high-purity crystalline material.

-

Column Chromatography: Useful for removing closely related isomers or unreacted starting material, especially after C-H activation reactions.

-

-

Characterization:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural confirmation. The ¹H NMR will show a characteristic aromatic splitting pattern, and ¹⁹F NMR will confirm the presence of the CF₃ group.

-

Mass Spectrometry (MS): Confirms the molecular weight (316.02 g/mol ) and isotopic pattern characteristic of an iodinated compound.

-

Melting Point: A sharp melting point is a good indicator of purity.

-

Conclusion

The synthesis of this compound can be successfully achieved through multiple effective pathways. The Sandmeyer reaction offers a classic, robust, and scalable route from the corresponding aniline, relying on well-understood and cost-effective reagents. In contrast, iridium-catalyzed C-H activation represents a more modern, elegant, and atom-economical approach that proceeds under mild conditions with high regioselectivity, starting from a more readily available benzoic acid derivative. The selection of the optimal method will be guided by the specific constraints and objectives of the research or development program, including cost, scale, and available expertise. Both routes provide reliable access to this invaluable chemical building block, empowering further innovation in drug discovery and material science.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. 2-AMINO-4-(TRIFLUOROMETHYL)BENZOIC ACID | 402-13-1 [chemicalbook.com]

- 9. 2-AMINO-4-(TRIFLUOROMETHYL)BENZOIC ACID CAS#: 402-13-1 [m.chemicalbook.com]

- 10. crescentchemical.com [crescentchemical.com]

- 11. Diazotisation [organic-chemistry.org]

- 12. EP0436534B1 - Continuous preparation of aromatic diazonium fluoride salts - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. IrIII -Catalyzed Selective ortho-Monoiodination of Benzoic Acids with Unbiased C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. [PDF] Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Iodo-4-(trifluoromethyl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and synthetic applications of 2-Iodo-4-(trifluoromethyl)benzoic acid. This compound is a key building block in medicinal chemistry and materials science, valued for its unique electronic and steric properties imparted by the iodo and trifluoromethyl substituents. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth data and field-proven insights into its handling, characterization, and utilization. We will delve into its structural attributes, spectroscopic signature, and key physicochemical parameters. Furthermore, this guide outlines detailed experimental protocols for its characterization and typical synthetic transformations, supported by authoritative references to ensure scientific integrity.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design.[1] The trifluoromethyl group (CF3), in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] this compound emerges as a valuable synthetic intermediate, combining the electron-withdrawing nature of the trifluoromethyl group with the versatile reactivity of an aryl iodide. The presence of the iodine atom allows for a variety of cross-coupling reactions, making it a powerful tool for the construction of complex molecular architectures.[4] This guide aims to be a definitive resource on this compound, providing the necessary data and protocols to leverage its full potential in research and development endeavors.

Compound Identification and Structural Analysis

A precise understanding of a compound's identity and structure is fundamental to all subsequent scientific investigation. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 54507-44-7 | [5] |

| IUPAC Name | This compound | |

| Synonyms | Benzoic acid, 2-iodo-4-(trifluoromethyl)- | |

| Molecular Formula | C₈H₄F₃IO₂ | [6][7] |

| Molecular Weight | 316.02 g/mol | [8][9] |

| SMILES | O=C(O)C1=C(I)C=C(C=C1)C(F)(F)F | |

| InChI | InChI=1S/C8H4F3IO2/c9-8(10,11)5-2-1-4(7(13)14)6(12)3-5/h1-3H,(H,13,14) | |

| InChIKey | NRBYTEOMUOSDNU-UHFFFAOYSA-N | [9][10] |

Spectroscopic and Physicochemical Data

The following sections provide a detailed summary of the spectroscopic and physicochemical properties of this compound.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants characteristic of a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the aromatic carbons. The chemical shifts will be influenced by the electron-withdrawing effects of the iodo and trifluoromethyl groups.[11][12][13][14][15]

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretch from the carboxylic acid, typically in the range of 1700-1725 cm⁻¹, and a broad O-H stretch from the carboxylic acid dimer, usually centered around 3000 cm⁻¹.

Physicochemical Properties

The physicochemical properties of a compound are paramount in determining its behavior in both chemical reactions and biological systems.

| Property | Value | Notes | Source |

| Melting Point | 171-172 °C | Experimental data for the 2-iodo-5-(trifluoromethyl) isomer. | [9] |

| Boiling Point | 301.4 ± 42.0 °C | Predicted value for the 2-iodo-5-(trifluoromethyl) isomer. | [9] |

| pKa | 2.43 ± 0.10 | Predicted value for the 2-iodo-5-(trifluoromethyl) isomer. | [9] |

| LogP | 3.0082 | Predicted value for the 4-iodo-3-(trifluoromethyl) isomer. | [8] |

| Water Solubility | - | Data not available. Expected to be low. | |

| Appearance | White to off-white solid | For the 2-iodo-5-(trifluoromethyl) isomer. | [9] |

Reactivity and Synthetic Applications

This compound is a versatile building block, primarily due to the reactivity of the aryl iodide and carboxylic acid functionalities.

Key Reactions

-

Suzuki-Miyaura Coupling: The carbon-iodine bond is highly susceptible to palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling with boronic acids or esters is a common strategy to form new carbon-carbon bonds.[16][17][18]

-

Carbonylative Suzuki Coupling: This reaction introduces a carbonyl group between the aryl iodide and the coupling partner, providing a route to diaryl ketones.[19][20]

-

Esterification and Amidation: The carboxylic acid group can be readily converted to esters or amides through standard condensation reactions. For instance, reaction with an alcohol under acidic conditions or activation with a coupling agent followed by treatment with an amine.[21]

Applications in Medicinal Chemistry

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceutically active compounds. The trifluoromethyl group can enhance metabolic stability and cell permeability, while the benzoic acid moiety can serve as a handle for further functionalization or as a key pharmacophoric element.[22]

Experimental Protocols

The following protocols are provided as a guide for the characterization and use of this compound.

Determination of pKa by Potentiometric Titration

This protocol outlines a standard method for determining the acid dissociation constant (pKa).[23][24][25]

Materials:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

0.15 M Potassium Chloride (KCl) solution

-

Deionized water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Sample Preparation: Prepare a 1 mM solution of this compound in a suitable solvent (e.g., a water/co-solvent mixture if solubility is low).[23]

-

Ionic Strength Adjustment: Add 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.[23]

-

Initial pH Adjustment: Acidify the sample solution to a pH of approximately 1.8-2.0 with 0.1 M HCl.[23]

-

Titration: Titrate the solution with standardized 0.1 M NaOH, adding small increments and recording the pH after each addition. Continue the titration until the pH reaches approximately 12-12.5 and stabilizes.[23]

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.[25]

-

Replication: Perform the titration in triplicate to ensure accuracy and precision.[23]

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Aqueous Solubility by the Shake-Flask Method

This protocol describes a classical method for determining the aqueous solubility of a compound.[26][27]

Materials:

-

This compound

-

High-purity water

-

Vials with Teflon-lined caps

-

Constant temperature bath/shaker

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to several vials.[28]

-

Equilibration: Fill the vials with high-purity water, seal them, and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).[28]

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.[28]

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and analyze its concentration using a validated analytical method, such as HPLC-UV.

-

Replication: Perform the experiment with multiple replicates to ensure the reliability of the results.

Caption: Shake-flask method for aqueous solubility determination.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Toluene/Water or Dioxane/Water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a reaction vessel, add this compound, the arylboronic acid, the base, and the solvent.

-

Inerting: Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

-

Catalyst Addition: Add the palladium catalyst to the reaction mixture under the inert atmosphere.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Purification: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of a reactive iodine atom and an electron-withdrawing trifluoromethyl group on a benzoic acid scaffold provides a powerful platform for the construction of novel and complex molecules. This guide has provided a comprehensive overview of its physicochemical properties, along with practical experimental protocols for its characterization and application. By understanding and applying the information presented herein, researchers can effectively utilize this compound to advance their scientific endeavors.

References

-

2a biotech. This compound. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

- Supporting Information. Angew. Chem. Int. Ed. 2018, 57, 7205.

-

ASTM International. E1148 Standard Test Method for Measurements of Aqueous Solubility. [Link]

-

ResearchGate. Palladium‐catalyzed carbonylative Suzuki coupling of aryl iodides and.... [Link]

-

RIVM. Standard Operating Procedure. [Link]

-

ACS Publications. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes | The Journal of Organic Chemistry. [Link]

-

YouTube. How To Determine PKA Of Organic Compounds? - Chemistry For Everyone. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Frontiers. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]

-

Study.com. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. [Link]

-

ACS Publications. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants | Analytical Chemistry. [Link]

-

ACS Publications. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes | The Journal of Organic Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. This compound: High-Purity Intermediate for Advanced Synthesis. [Link]

-

EPA NEPAL. Validation of the Water Solubility Tests, Technical Directive 7. [Link]

-

OECD. Test No. 105: Water Solubility. [Link]

- Google Patents. Process for Production of 2,3,4-Trifluoro-5-(Iodo or Bromo)-Benzoic Acid.

-

MDPI. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PrepChem.com. Synthesis of 2-iodo-4-methoxy-benzoic acid. [Link]

-

The University of Manchester. 2-[4-Trifluoromethylbenzoyl]benzoic acid - Optional[13C NMR] - Chemical Shifts. [Link]

-

2a biotech. 3-IODO-4-(TRIFLUOROMETHOXY)BENZOIC ACID. [Link]

-

PubChem. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966. [Link]

-

PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]

-

PubMed Central. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. CAS 702641-04-1: 2-iodo-5-(trifluoromethyl)benzoic acid [cymitquimica.com]

- 7. 702641-04-1, 2-iodo-5-(trifluoromethyl)benzoic acid, CAS No 702641-04-1 2-iodo-5-(trifluoromethyl)benzoic acid pt [chemnet.com]

- 8. chemscene.com [chemscene.com]

- 9. 2-Iodo-5-(trifluoromethyl)benzoic acid | 702641-04-1 [chemicalbook.com]

- 10. 2-Iodo-5-(trifluoromethyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 11. 2-(Trifluoromethyl)benzoic acid(433-97-6) 13C NMR [m.chemicalbook.com]

- 12. 4-(Trifluoromethyl)benzoic acid(455-24-3) 13C NMR [m.chemicalbook.com]

- 13. 2,4,5-Trifluorobenzoic acid(446-17-3) 13C NMR spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. thieme-connect.com [thieme-connect.com]

- 21. Page loading... [wap.guidechem.com]

- 22. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 25. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. oecd.org [oecd.org]

- 28. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Introduction: A Versatile Building Block in Modern Synthesis

An In-Depth Technical Guide to 2-Iodo-4-(trifluoromethyl)benzoic acid

This compound, identified by CAS number 54507-44-7, is a strategically important aromatic carboxylic acid in the fields of medicinal chemistry, drug discovery, and materials science.[1] Its structure is distinguished by three key functional components integrated onto a benzene ring: a carboxylic acid group, an iodine atom at the ortho position, and a trifluoromethyl (CF₃) group at the para position. This unique arrangement of functional groups makes it a highly versatile and valuable intermediate for advanced organic synthesis.[2]

The carboxylic acid moiety provides a reactive handle for amide bond formation or esterification, allowing for its incorporation into larger, more complex molecular scaffolds. The iodine atom is a superb leaving group, rendering the molecule an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions.[1] Simultaneously, the trifluoromethyl group, a common feature in modern pharmaceuticals, significantly influences the molecule's physicochemical properties.[3][4] It enhances lipophilicity, metabolic stability, and binding affinity, making this scaffold particularly attractive for the development of novel therapeutic agents.[1][5] This guide provides an in-depth exploration of the synthesis, reactivity, and application of this pivotal chemical building block for researchers and drug development professionals.

Physicochemical Properties & Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The key properties of this compound are summarized below.

Core Properties

| Property | Value | Reference |

| CAS Number | 54507-44-7 | [1] |

| Molecular Formula | C₈H₄F₃IO₂ | [] |

| Molecular Weight | 316.02 g/mol | [] |

| Appearance | Faint brown or off-white solid | [1] |

| Purity | Typically ≥97% | [2] |

| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)I)C(=O)O | [] |

| InChI Key | InChI=1S/C8H4F3IO2/c9-8(10,11)4-1-2-5(7(13)14)6(12)3-4/h1-3H,(H,13,14) | [1] |

Spectroscopic Analysis

While experimental spectra should always be acquired for confirmation, the expected NMR data provides a reliable fingerprint for structural verification. The analysis is based on established principles of NMR spectroscopy.[7]

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region. The proton ortho to the iodine and meta to the carboxylic acid will appear as a doublet. The proton ortho to the carboxylic acid and meta to the CF₃ group will also be a doublet. The proton meta to both the iodine and CF₃ groups will appear as a doublet of doublets. The acidic proton of the carboxylic acid will typically be a broad singlet, with a chemical shift that is highly dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR will display eight distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon bearing the iodine atom will be significantly shielded, appearing at a lower chemical shift than a typical aromatic C-H. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The remaining aromatic carbons will have shifts influenced by the electronic effects of the attached substituents.

-

¹⁹F NMR: The fluorine NMR will show a singlet for the CF₃ group, as there are no neighboring fluorine atoms to cause splitting.

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing one iodine atom.

Synthesis Pathway

This compound is typically synthesized via the regioselective iodination of 4-(trifluoromethyl)benzoic acid. This electrophilic aromatic substitution is a standard and reliable method for introducing iodine onto an activated or moderately deactivated aromatic ring.

Synthetic Workflow Diagram

Caption: Synthesis of this compound.

Experimental Protocol: Electrophilic Iodination

This protocol describes a general method for the ortho-iodination of an electron-deficient benzoic acid derivative.[8]

-

Reaction Setup: To a solution of 4-(trifluoromethyl)benzoic acid (1.0 equiv.) in glacial acetic acid, add concentrated sulfuric acid cautiously.

-

Reagent Addition: Add molecular iodine (I₂, ~0.5 equiv.) and iodic acid (HIO₃, ~0.4 equiv.) to the mixture. The iodic acid acts as an oxidizing agent to regenerate the electrophilic iodine species in situ.

-

Heating: Heat the reaction mixture to approximately 80-100 °C and stir vigorously for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: After the starting material is consumed, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water.

-

Precipitation and Filtration: A precipitate should form. If necessary, add a saturated solution of sodium thiosulfate to quench any remaining iodine. Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final this compound.

Core Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from its capacity to undergo palladium-catalyzed cross-coupling reactions, which are fundamental C-C and C-N bond-forming transformations in modern organic chemistry.[1]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for creating a carbon-carbon bond between an aryl halide and an organoboron compound, such as a boronic acid or boronic ester.[9] This reaction is widely used to synthesize biaryl structures, which are prevalent in many pharmaceutical agents.[10]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

-

Inert Atmosphere: To an oven-dried flask, add this compound (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol.

-

Heating: Heat the reaction mixture to 80-110 °C with stirring until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds, specifically for synthesizing aryl amines from aryl halides.[11][12] This reaction is indispensable in pharmaceutical development, as the aryl amine motif is a cornerstone of countless drug molecules.[13]

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

-

Inert Atmosphere: In a glovebox or under an inert atmosphere, charge a reaction vessel with the aryl iodide (1.0 equiv.), the desired amine (1.1-1.3 equiv.), a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv.), a palladium precatalyst, and a suitable phosphine ligand (e.g., XPhos, RuPhos).[14]

-

Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.

-

Heating: Seal the vessel and heat the mixture, typically between 80-120 °C, with vigorous stirring. Monitor the reaction's completion by LC-MS.

-

Workup: Cool the reaction mixture, dilute with an appropriate organic solvent, and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

-

Purification: Concentrate the filtrate and purify the residue via flash column chromatography to isolate the desired aryl amine product.

Sonogashira Coupling: C-C Alkyne Formation

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, creating substituted alkynes.[15][16] This transformation is valuable for synthesizing rigid molecular linkers and accessing compounds used in materials science and as pharmaceutical intermediates.[17]

Caption: Catalytic cycles for the Sonogashira cross-coupling.

-

Inert Atmosphere: Combine this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%) in a flask under an inert atmosphere.

-

Solvent and Reagents: Add a degassed solvent, typically an amine base like triethylamine (which also serves as the base) or a mixture like THF/diisopropylamine. Add the terminal alkyne (1.1-1.5 equiv.).

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is fully consumed.

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride to remove the copper salts, followed by water and brine.

-

Purification: Dry the organic phase, concentrate, and purify by flash chromatography to obtain the coupled product.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).[18][19]

Hazard Identification

| Hazard Class | Statement |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2) |

| Eye Damage/Irritation | Causes serious eye irritation (Category 2) |

| STOT - Single Exposure | May cause respiratory irritation (Category 3) |

Recommended Handling and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[18][20]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[19][20]

-

Skin Protection: Wear impervious protective gloves and a lab coat. Wash hands and any exposed skin thoroughly after handling.[18]

-

Respiratory Protection: If dust is generated or exposure limits are exceeded, use a full-face respirator with an appropriate particle filter.[20]

-

-

Handling: Avoid breathing dust, fumes, or vapors.[18] Avoid contact with skin, eyes, and clothing.[21]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[20][21] Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[18]

Conclusion

This compound is a quintessential example of a modern synthetic building block, engineered for versatility and efficacy. Its trifunctional nature allows for sequential, selective modifications, making it an invaluable asset for constructing diverse molecular libraries for high-throughput screening. The capacity of the aryl-iodide bond to participate in robust and high-yielding cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provides chemists with a reliable platform for generating novel C-C and C-N bonds. Coupled with the beneficial pharmacokinetic properties imparted by the trifluoromethyl group, this compound will undoubtedly continue to be a cornerstone intermediate in the quest for new pharmaceuticals and advanced materials.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. This compound: High-Purity Intermediate for Advanced Synthesis. [Link]

-

Chemical Register. 2-IODO-4-TRIFLUOROMETHYL-BENZOIC ACID | 54507-44-7. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Supporting Information. General Information and NMR spectra. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Benzoic Acids in Drug Discovery. [Link]

- Google Patents. Process for Production of 2,3,4-Trifluoro-5-(Iodo or Bromo)-Benzoic Acid.

-

MDPI. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

-

Nature. Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. [Link]

-

YouTube. Buchwald-Hartwig coupling. [Link]

-

YouTube. Sonogashira Coupling Reaction. [Link]

-

ChemRxiv. Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. [Link]

-

Organic-Chemistry.org. Flow Chemistry: Sonogashira Coupling. [Link]

-

PubChem. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966. [Link]

-

RSC Publishing. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

ResearchGate. Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. [Link]

-

ResearchGate. (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. [Link]

-

ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. [Link]

-

BIPM. Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. [Link]

Sources

- 1. CAS 54507-44-7: this compound [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Iodo-4-(trifluoromethyl)benzoic Acid [benchchem.com]

- 4. jelsciences.com [jelsciences.com]

- 5. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. US20090209785A1 - Process for Production of 2,3,4-Trifluoro-5-(Iodo or Bromo)-Benzoic Acid - Google Patents [patents.google.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. jk-sci.com [jk-sci.com]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. m.youtube.com [m.youtube.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

- 20. echemi.com [echemi.com]

- 21. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Molecular Structure of 2-Iodo-4-(trifluoromethyl)benzoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Iodo-4-(trifluoromethyl)benzoic acid, a key building block in modern organic and medicinal chemistry. We will delve into its synthesis, molecular architecture, and spectroscopic characterization, offering insights grounded in established chemical principles and field expertise. The unique substitution pattern of this molecule, featuring a sterically demanding iodo group ortho to the carboxylic acid and a strongly electron-withdrawing trifluoromethyl group para to it, imparts distinct reactivity and conformational properties that are of significant interest in the design of novel pharmaceuticals and functional materials.

Strategic Synthesis: The Sandmeyer Reaction Approach

The most reliable and scalable synthesis of this compound involves the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines to aryl halides.[1][2] This method is preferred due to its high yield and functional group tolerance. The logical precursor for this synthesis is 2-Amino-4-(trifluoromethyl)benzoic acid.

Reaction Causality and Workflow

The synthesis proceeds in two critical steps: diazotization of the aniline precursor, followed by the displacement of the diazonium group with iodide.

Caption: Synthetic workflow for this compound via the Sandmeyer reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Sandmeyer iodination of substituted anthranilic acids.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2-Amino-4-(trifluoromethyl)benzoic acid | 205.13 | 10.0 | 2.05 g |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | - | ~10 mL |

| Sodium Nitrite (NaNO₂) | 69.00 | 11.0 | 0.76 g |

| Potassium Iodide (KI) | 166.00 | 20.0 | 3.32 g |

| Deionized Water | 18.02 | - | As needed |

| Ethyl Acetate | 88.11 | - | As needed |

| Saturated Sodium Thiosulfate Solution | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed |

Procedure:

-

Diazotization:

-

In a 100 mL three-necked flask equipped with a magnetic stirrer and a thermometer, suspend 2.05 g (10.0 mmol) of 2-Amino-4-(trifluoromethyl)benzoic acid in 20 mL of deionized water and 5 mL of concentrated hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice-water bath with vigorous stirring.

-

Dissolve 0.76 g (11.0 mmol) of sodium nitrite in 5 mL of cold deionized water.

-

Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a slight color change and the dissolution of the solid.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C.

-

-

Iodination:

-

In a separate 50 mL beaker, dissolve 3.32 g (20.0 mmol) of potassium iodide in 10 mL of deionized water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with continuous stirring. Vigorous evolution of nitrogen gas will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

-

-

Work-up and Purification:

-

Extract the reaction mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove any residual iodine) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a crystalline solid.

-

Molecular Structure and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following spectral interpretations are predictive, based on established principles and data from analogous compounds, as published experimental spectra for this compound are not widely available.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 - 14.0 | broad singlet | 1H | -COOH | The acidic proton of the carboxylic acid will appear as a broad singlet at a significantly downfield chemical shift, which is concentration and solvent dependent. |

| ~8.2 - 8.4 | doublet | 1H | H-3 | This proton is ortho to the strongly electron-withdrawing trifluoromethyl group and will be the most deshielded of the aromatic protons. It will appear as a doublet due to coupling with H-5. |

| ~7.9 - 8.1 | doublet of doublets | 1H | H-5 | This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. It is deshielded by the adjacent iodine and the trifluoromethyl group. |

| ~7.6 - 7.8 | doublet | 1H | H-6 | This proton is ortho to the iodine atom and will be deshielded, appearing as a doublet due to coupling with H-5. |

¹³C NMR Spectroscopy:

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit eight distinct signals, one for each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 - 170 | -COOH | The carbonyl carbon of the carboxylic acid will be significantly downfield. |

| ~140 - 145 | C-2 | The carbon bearing the iodine atom will be deshielded due to the electronegativity and anisotropic effects of iodine. |

| ~135 - 140 (quartet) | C-4 | The carbon attached to the trifluoromethyl group will be deshielded and will appear as a quartet due to coupling with the three fluorine atoms. |

| ~130 - 135 | C-6 | Aromatic CH carbon. |

| ~125 - 130 | C-5 | Aromatic CH carbon. |

| ~120 - 125 (quartet) | -CF₃ | The carbon of the trifluoromethyl group will show a characteristic quartet with a large C-F coupling constant. |

| ~115 - 120 | C-3 | Aromatic CH carbon. |

| ~90 - 95 | C-1 | The ipso-carbon to the carboxylic acid group. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule.

Caption: A logical workflow for the FT-IR analysis of this compound.

Predicted Key FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2500-3300 | O-H stretch (carboxylic acid dimer) | Broad, Strong |

| ~1700 | C=O stretch (carbonyl of carboxylic acid) | Strong, Sharp |

| 1600-1450 | C=C stretch (aromatic ring) | Medium-Strong |

| ~1300 | C-O stretch (coupled with O-H bend) | Medium |

| 1100-1300 | C-F stretch (trifluoromethyl group) | Strong |

| ~920 | O-H bend (out-of-plane, carboxylic acid dimer) | Broad, Medium |

| Below 600 | C-I stretch | Weak-Medium |

The broad O-H stretch is characteristic of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state. The strong C=O and C-F stretching absorptions are also key diagnostic peaks.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern of the molecule.

Predicted Fragmentation Pathway:

-

Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak at m/z = 316, corresponding to the molecular weight of this compound (C₈H₄F₃IO₂).

-

Loss of -OH: A fragment ion at m/z = 299, resulting from the loss of a hydroxyl radical.

-

Loss of -COOH: A fragment ion at m/z = 271, corresponding to the loss of the entire carboxylic acid group.

-

Loss of I: A fragment ion at m/z = 189, due to the cleavage of the carbon-iodine bond.

-

Loss of CF₃: A fragment ion at m/z = 247, from the loss of the trifluoromethyl group.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research, primarily driven by the unique properties imparted by its substituents.

-

Pharmaceutical Synthesis: The trifluoromethyl group is a common motif in many modern pharmaceuticals, as it can enhance metabolic stability, lipophilicity, and binding affinity.[3] The iodo-substituent provides a reactive handle for further functionalization, typically through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), allowing for the construction of complex molecular architectures.

-

Agrochemical Development: Similar to pharmaceuticals, the trifluoromethyl group can confer desirable properties to agrochemicals, such as increased efficacy and bioavailability.

-

Materials Science: The rigid, substituted aromatic core of this molecule can be incorporated into polymers and other materials to tune their electronic and physical properties.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General handling guidelines include:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a key synthetic intermediate with a well-defined molecular structure that can be reliably synthesized and characterized. Its unique combination of functional groups makes it a versatile tool for the development of new pharmaceuticals, agrochemicals, and advanced materials. This guide provides a foundational understanding of its synthesis, spectroscopic properties, and potential applications, serving as a valuable resource for researchers in the chemical sciences.

References

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). This compound: High-Purity Intermediate for Advanced Synthesis. Retrieved from [Link]

-

Wikipedia. (2023). Sandmeyer reaction. In Wikipedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Iodo-4-(trifluoromethyl)benzoic Acid

This guide provides an in-depth analysis of the spectroscopic data for 2-Iodo-4-(trifluoromethyl)benzoic acid, a compound of interest in pharmaceutical and materials science research. The following sections detail the expected spectral characteristics based on ¹H NMR, ¹³C NMR, IR, and mass spectrometry, offering insights into the structural features and electronic properties of the molecule. The protocols and interpretations are grounded in established principles of spectroscopic analysis for substituted aromatic compounds.

Introduction

This compound is a trifunctional aromatic compound containing a carboxylic acid, an iodine atom, and a trifluoromethyl group. This unique combination of substituents creates a distinct electronic environment on the benzene ring, making spectroscopic analysis a powerful tool for its identification and characterization. The electron-withdrawing nature of both the trifluoromethyl and carboxylic acid groups, coupled with the steric and electronic influence of the iodine atom, results in characteristic spectral signatures. This guide will explore these signatures in detail.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring, and a broad singlet for the carboxylic acid proton.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-15 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Predicted ¹H NMR Data and Interpretation

The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The trifluoromethyl group is a strong electron-withdrawing group, while the iodine atom has a weaker withdrawing effect and a notable anisotropic effect. The carboxylic acid group is also electron-withdrawing.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.3 | d | ~1.5 |

| H-5 | ~7.9 | dd | ~8.5, 1.5 |

| H-6 | ~7.8 | d | ~8.5 |

| COOH | ~11-13 | br s | - |

-

H-3: This proton is ortho to the electron-withdrawing trifluoromethyl group and is expected to be the most deshielded, appearing as a doublet due to coupling with H-5.

-

H-5: This proton is coupled to both H-6 (ortho coupling) and H-3 (meta coupling), resulting in a doublet of doublets.

-

H-6: This proton is ortho to the carboxylic acid group and will appear as a doublet due to coupling with H-5.

-

COOH: The carboxylic acid proton is highly deshielded and often appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The following diagram illustrates the predicted proton assignments and their through-bond coupling relationships.

Caption: Workflow for the interpretation of the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by observing the vibrations of chemical bonds. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group and the substituted aromatic ring.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Solid):

-

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Instrumentation: Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan the range from 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good spectrum.

-

-

Processing: Perform a background subtraction.

Predicted IR Data and Interpretation

In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. [1][2]

| Frequency Range (cm⁻¹) | Vibration | Description |

|---|---|---|

| 3300-2500 | O-H stretch | Very broad and strong, characteristic of a hydrogen-bonded carboxylic acid. [2] |

| ~1700 | C=O stretch | Strong and sharp, indicative of the carbonyl group in the carboxylic acid dimer. [1] |

| ~1600, ~1475 | C=C stretch | Medium to strong absorptions from the aromatic ring. |

| ~1300 | C-O stretch | Medium intensity, coupled with O-H in-plane bending. |

| ~1320, ~1170, ~1130 | C-F stretch | Strong absorptions characteristic of the CF₃ group. |

| ~920 | O-H bend | Broad, out-of-plane bend of the carboxylic acid dimer. [1] |

| Below 600 | C-I stretch | Weak to medium intensity. |

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrometry Data and Interpretation

The molecular weight of this compound (C₈H₄F₃IO₂) is 315.92 g/mol .

-

Molecular Ion (M⁺): In EI-MS, the molecular ion peak is expected at m/z 316.

-

Key Fragments:

-

[M-OH]⁺: Loss of the hydroxyl group from the carboxylic acid, m/z 299.

-

[M-COOH]⁺: Loss of the entire carboxylic acid group, m/z 271.

-

[M-I]⁺: Loss of the iodine atom, m/z 189.

-

The fragmentation pathway can be visualized as follows:

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-Iodo-4-(trifluoromethyl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 2-Iodo-4-(trifluoromethyl)benzoic acid (CAS No. 54507-44-7), a key intermediate in pharmaceutical and materials science research.[1][2] Recognizing the scarcity of consolidated data, this document synthesizes available information and established scientific principles to offer researchers, scientists, and drug development professionals a reliable resource on its solubility and stability. The guide delves into the structural attributes influencing its behavior in various solvents and under diverse environmental stressors. Detailed, field-proven protocols for solubility determination and forced degradation studies are presented, underpinned by the rationale for each experimental choice to ensure methodological robustness and reproducibility. This document is intended to serve as a foundational reference to facilitate the effective use of this compound in research and development, ensuring the integrity of experimental outcomes through a thorough understanding of its material properties.

Introduction and Physicochemical Profile

This compound is an aromatic carboxylic acid of significant interest in organic synthesis, particularly for the development of novel therapeutic agents and advanced materials.[1][2] Its molecular architecture, featuring an iodine atom ortho to the carboxylic acid and a trifluoromethyl group para to it, imparts a unique combination of reactivity, lipophilicity, and acidity. These characteristics are pivotal in its application as a versatile chemical building block.[1][2]

The trifluoromethyl group, a strong electron-withdrawing moiety, enhances the compound's lipophilicity and can significantly influence its biological activity and metabolic stability.[1] The iodine atom provides a reactive handle for various cross-coupling reactions and other synthetic transformations. The carboxylic acid functionality governs its acidic nature and potential for salt formation, directly impacting its solubility in aqueous and organic media.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 54507-44-7 | [1][3][4][][6] |

| Molecular Formula | C₈H₄F₃IO₂ | [1][3][4] |

| Molecular Weight | 316.02 g/mol | [6] |

| Appearance | Faint brown or white crystalline solid | [1] Inferred from supplier data. |

| Boiling Point | ~300.8 °C (Predicted) | [6] |

| Density | ~2.005 g/cm³ (Predicted) | [6] |

| Structure | ||

| SMILES | O=C(O)c1cc(I)c(cc1)C(F)(F)F | [1] |

| InChI | InChI=1S/C8H4F3IO2/c9-8(10,11)4-1-2-5(7(13)14)6(12)3-4/h1-3H,(H,13,14) | [1] |

Solubility Profile: A Theoretical and Practical Assessment

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation, and reaction kinetics.[7][8][9] For this compound, its solubility is governed by the interplay of its functional groups. While specific quantitative data is not widely published, a qualitative assessment and a robust experimental protocol can guide researchers.

Qualitative Solubility Assessment

Based on its structure, the following solubility characteristics can be inferred:

-

Polar Organic Solvents: The presence of the carboxylic acid group suggests that it is likely to be soluble in polar organic solvents such as methanol, ethanol, and acetone, which can act as hydrogen bond donors and acceptors.[10] For the related compound 2-iodobenzoic acid, it is reported to be soluble in ethanol and acetone.[11]

-

Aprotic Polar Solvents: High solubility is anticipated in aprotic polar solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are excellent solvents for a wide range of organic molecules. A similar compound, 4-(trifluoromethyl)benzoic acid, is reported to have a solubility of ≥ 200 mg/mL in DMSO.[12]

-

Non-Polar Solvents: Due to the polar carboxylic acid group, solubility is expected to be limited in non-polar solvents like hexane and toluene.

-

Aqueous Solvents: As a carboxylic acid, its aqueous solubility will be highly dependent on the pH of the medium.[8][10] In acidic conditions (pH below its pKa), the molecule will be in its neutral, less soluble form. In alkaline conditions (pH above its pKa), it will form the more soluble carboxylate salt. The trifluoromethyl group will generally decrease aqueous solubility compared to benzoic acid itself.[10]

Experimental Determination of Equilibrium Solubility

To obtain reliable and reproducible solubility data, the saturation shake-flask method is the gold standard.[7] This method ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.

Caption: Workflow for the shake-flask solubility determination method.

-

Preparation: To a series of glass vials, add an excess amount of this compound to a known volume of the test solvent (e.g., water at various pH values, methanol, ethanol, DMSO). The presence of undissolved solid is crucial.[13]

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or incubator (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to reach equilibrium.[7][13][14] It is advisable to sample at intermediate time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau.[14]

-

Phase Separation: After equilibration, separate the solid and liquid phases. This can be achieved by centrifugation at a high speed or by filtration through a chemically inert syringe filter (e.g., PTFE, 0.22 µm).[9] Care must be taken to avoid temperature changes during this step.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as HPLC-UV (see Section 4).

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent.[14]

Stability Profile and Degradation Pathways

Understanding the stability of this compound is paramount for its proper handling, storage, and use in chemical reactions and formulations.[15][16] Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[15][16][17][18]

Predicted Instabilities

The chemical structure of this compound suggests potential sensitivity to:

-

Light (Photostability): Aromatic iodides can be susceptible to photodegradation, potentially leading to deiodination or other radical-mediated reactions. The presence of the electron-withdrawing trifluoromethyl group may also influence its photochemical behavior.[19]

-

Heat (Thermal Stability): While the predicted boiling point is high, prolonged exposure to elevated temperatures could lead to decarboxylation or other degradation pathways, a common reaction for benzoic acid derivatives.[20]

-

pH (Hydrolytic Stability): The compound is expected to be stable to hydrolysis under typical conditions. However, extreme pH and elevated temperatures could potentially lead to degradation, such as nucleophilic substitution of the iodine or hydrolysis of the trifluoromethyl group, although the latter is generally very stable.[19]

Forced Degradation Studies

A systematic forced degradation study should be conducted to investigate the stability of the molecule under various stress conditions.[15][16][17][18]

Caption: General workflow for conducting forced degradation studies.

A typical forced degradation study involves exposing a solution of the compound (e.g., in a mixture of acetonitrile and water) to the following conditions, aiming for 5-20% degradation:[18]

-

Acidic Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.[21]

-

Alkaline Hydrolysis: Treat with 0.1 M NaOH at room or elevated temperature.[21]

-

Oxidative Degradation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature.[22]

-

Thermal Degradation: Heat a solution of the compound at a high temperature (e.g., 80 °C).

-

Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Samples should be taken at various time points, neutralized if necessary, and analyzed by a stability-indicating analytical method (see Section 4).

Recommended Analytical Methodologies

A validated, stability-indicating analytical method is crucial for the accurate quantification of this compound and its potential degradation products.[17] A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable choice.[21][22][23] For structural elucidation of degradation products, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is highly recommended.[24][25][26]

Stability-Indicating HPLC-UV Method

Table 2: Recommended HPLC-UV Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | Acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) | The organic solvent allows for elution control, while the acidic modifier ensures the carboxylic acid is in its protonated form for consistent retention and good peak shape. |

| Elution | Gradient | A gradient elution (e.g., starting with a higher aqueous percentage and increasing the organic percentage over time) is recommended to ensure the elution of any potential degradation products with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30-35 °C | Ensures reproducible retention times. |

| Detection | UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance) | Aromatic compounds typically have strong UV absorbance. |

| Injection Volume | 10-20 µL | Standard injection volume. |

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[21][23] Specificity is demonstrated by the ability to resolve the main peak from any degradation products formed during forced degradation studies.

Handling and Storage Recommendations

Given the predicted sensitivity of this compound, proper handling and storage are essential to maintain its purity and integrity.

-

Storage Temperature: Store in a cool, dry place. Refrigeration at 2-8 °C is recommended for long-term storage to minimize potential thermal degradation.[27]

-

Protection from Light: The compound should be stored in amber or opaque containers to protect it from light.[28][29] When handling, especially in solution, exposure to direct sunlight and strong artificial light should be minimized.[28][29]

-

Moisture: Keep the container tightly sealed to protect it from moisture, as it is a carboxylic acid.

-

Inert Atmosphere: For long-term storage, particularly of high-purity material, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.[27]

-

Safe Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a valuable synthetic intermediate with a unique combination of functional groups that dictate its chemical behavior. While specific experimental data on its solubility and stability are limited in the public domain, this guide provides a robust framework for its practical application in a research and development setting. By understanding its inferred physicochemical properties and employing the detailed experimental protocols for solubility determination and stability assessment, researchers can ensure the quality and reliability of their work. The provided analytical methodologies offer a starting point for developing validated, stability-indicating methods essential for the characterization of this important molecule.

References

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Online] Available at: [Link]

-

Summary of solubility measurement protocols of each company before harmonization. [Online] ResearchGate. Available at: [Link]

-

Labtag Blog. 5 Tips for Handling Photosensitive Reagents. (2024). [Online] Available at: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Online] Available at: [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). [Online] American Pharmaceutical Review. Available at: [Link]

-

CAS 54507-44-7 this compound - Building .... [Online] Available at: [Link]

-

Tsieina this compound CAS:54507-44-7 .... [Online] Available at: [Link]

-

World Health Organization (WHO). Annex 4. [Online] Available at: [Link]

-

GMP Plastics. Optimizing Compound Storage for Long-Term Stability and Safety. (2024). [Online] Available at: [Link]

-

University of Rochester, Department of Chemistry. How to Store Reagents. [Online] Available at: [Link]

-